3-Acetoxy-4'-heptyloxybenzophenone
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Overview
Description
3-Acetoxy-4’-heptyloxybenzophenone is a chemical compound with the molecular formula C22H26O41. It has a molecular weight of 354.4 g/mol2.
Synthesis Analysis
While specific synthesis methods for 3-Acetoxy-4’-heptyloxybenzophenone are not readily available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives3.
Molecular Structure Analysis
The molecular structure of 3-Acetoxy-4’-heptyloxybenzophenone consists of 22 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms4.
Chemical Reactions Analysis
Specific chemical reactions involving 3-Acetoxy-4’-heptyloxybenzophenone are not readily available. However, similar compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity3.Physical And Chemical Properties Analysis
3-Acetoxy-4’-heptyloxybenzophenone has a molecular weight of 354.4 g/mol2. More specific physical and chemical properties are not readily available.Scientific Research Applications
Metabolism and Endocrine-Disrupting Activity
Benzophenone-3, a compound related to 3-Acetoxy-4'-heptyloxybenzophenone, is widely used in sunscreens. Research indicates its metabolism in liver microsomes and its potential endocrine-disrupting activities. Metabolites like 2,4,5-trihydroxybenzophenone and 3-hydroxylated BP-3 exhibit varying estrogenic and anti-androgenic activities (Watanabe et al., 2015).
Synthetic Applications
2,5-Dihydro-1,3,4-oxadiazoles, including derivatives with acetoxy(alkoxy) groups, are used in the synthesis of various target molecules. They are particularly important for generating carbenes, which react with a variety of electrophilic groups, making them valuable in synthetic chemistry (Warkentin, 2009).
Photolytic and Hydrolytic Studies
Research has also explored the photolytic and hydrolytic reactions of related compounds, like 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, in understanding their behavior and potential applications in medicinal chemistry and drug design (Wang et al., 2009).
Environmental and Biodegradation Studies
Studies on the environmental presence and biodegradation of benzophenone derivatives, including their detection and behavior in water samples, have been conducted. These studies are crucial in understanding the environmental impact of such compounds (Negreira et al., 2009).
Safety And Hazards
Specific safety and hazard information for 3-Acetoxy-4’-heptyloxybenzophenone is not readily available. However, similar compounds may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed6.
Future Directions
Specific future directions for 3-Acetoxy-4’-heptyloxybenzophenone are not readily available. However, similar compounds have been used in drug discovery7.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
properties
IUPAC Name |
[3-(4-heptoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-3-4-5-6-7-15-25-20-13-11-18(12-14-20)22(24)19-9-8-10-21(16-19)26-17(2)23/h8-14,16H,3-7,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUUVSRILHKZFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641658 |
Source
|
Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-4'-heptyloxybenzophenone | |
CAS RN |
890100-10-4 |
Source
|
Record name | 3-[4-(Heptyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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